molecular formula C29H50O2 B1143406 Alpha-Tocopherol CAS No. 1406-18-4

Alpha-Tocopherol

Cat. No.: B1143406
CAS No.: 1406-18-4
M. Wt: 430.7 g/mol
InChI Key: GVJHHUAWPYXKBD-UQIPPQJZSA-N
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Description

Alpha-Tocopherol is a group of eight fat-soluble compounds that include four tocopherols and four tocotrienols. These compounds are known for their distinctive antioxidant activities, which help protect cells from the damaging effects of free radicals. The most biologically active form of this compound is this compound, which is recognized to meet human nutritional requirements .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Tocopherol can be synthesized through several chemical processes. One common method involves the condensation of trimethylhydroquinone with isophytol under acidic conditions to produce this compound. This reaction typically requires a catalyst such as zinc chloride or boron trifluoride .

Industrial Production Methods: Industrial production of this compound often involves the extraction of tocopherols from vegetable oils, followed by purification processes. The tocopherols are then esterified to produce more stable forms like alpha-tocopheryl acetate, which is commonly used in supplements and skincare products .

Chemical Reactions Analysis

Types of Reactions: Alpha-Tocopherol primarily undergoes oxidation and reduction reactions due to its antioxidant properties. It can donate a hydrogen atom to neutralize free radicals, forming a tocopheroxyl radical in the process .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include tocopheroxyl radicals and various oxidized derivatives of tocopherol .

Scientific Research Applications

Alpha-Tocopherol has a wide range of applications in scientific research:

Mechanism of Action

Alpha-Tocopherol exerts its effects primarily through its antioxidant activity. It scavenges free radicals, thereby protecting polyunsaturated fatty acids in cell membranes from oxidative damage. This action helps maintain cell membrane integrity and function . Additionally, this compound has roles in anti-inflammatory processes, inhibition of platelet aggregation, and enhancement of immune function .

Comparison with Similar Compounds

Alpha-Tocopherol stands out due to its potent antioxidant properties and its ability to integrate into cell membranes, providing robust protection against oxidative stress.

Properties

IUPAC Name

(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21?,22?,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJHHUAWPYXKBD-UQIPPQJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(CC[C@@](O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture consisting of 69.9 g (0.460 mol) of 2,3,5-trimethylhydroquinone, 69.7 g (0.31 mol) of zinc bromide, 7.5 g of concentrated hydrochloric acid and 1.2 g of zinc dust, was added dropwise, under stirring at 50° C. over 1 hour, 138.8 g (0.460 mol) of isophytol (purity: 98.1%). Further, the resulting mixture was stirred at the same temperature for 1 hour. The reaction liquid was washed with water, followed by concentrating, whereby 199.4 g of the title compound was obtained as a brown oil (yield: 98.6%, GLC purity: 97.8%).
Quantity
69.9 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
138.8 g
Type
reactant
Reaction Step Three
Quantity
69.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Five
Yield
98.6%

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